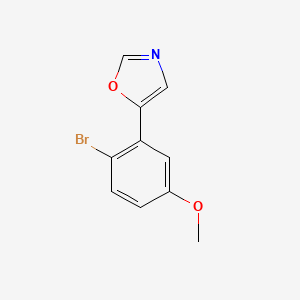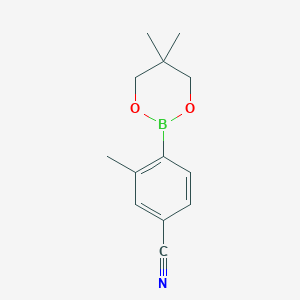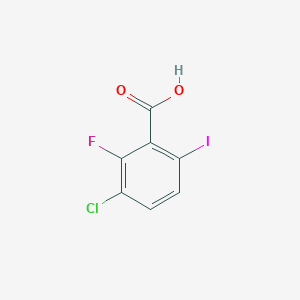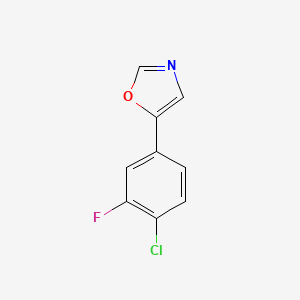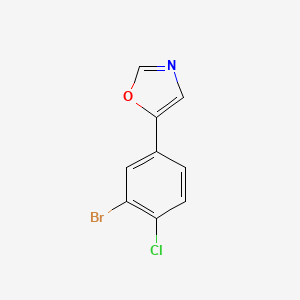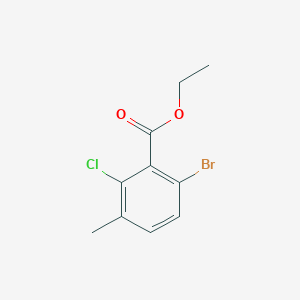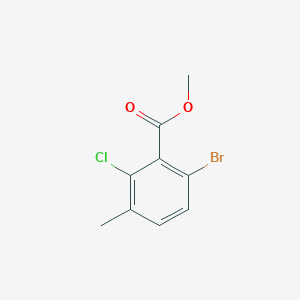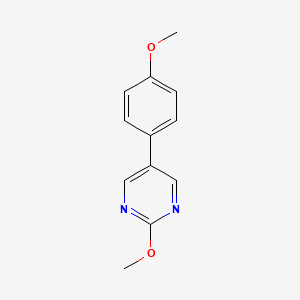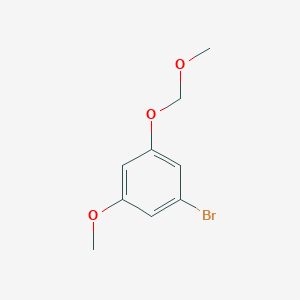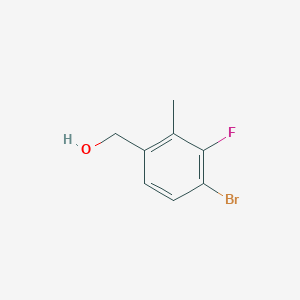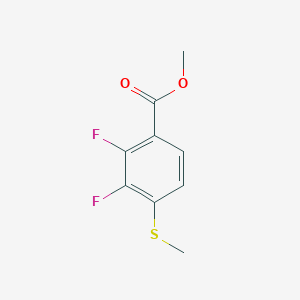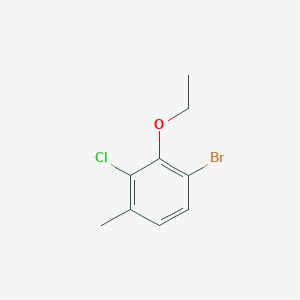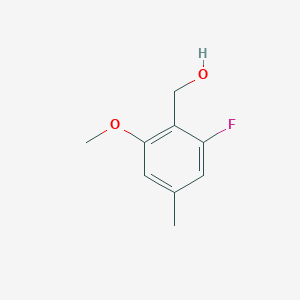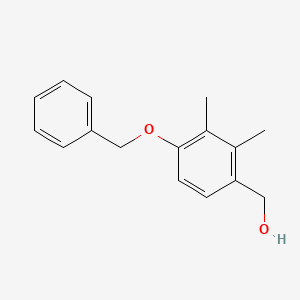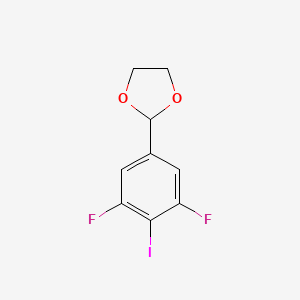
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane is an organic compound characterized by the presence of fluorine, iodine, and a dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoro-4-iodophenol.
Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the dioxolane ring.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3,5-difluoro-4-azidophenyl)-1,3-dioxolane.
科学研究应用
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Chemical Biology: It can be employed in the design of molecular probes for studying biological processes.
作用机制
The mechanism of action of 2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with biological targets, such as enzymes or receptors, through non-covalent interactions. The fluorine atoms can enhance binding affinity by forming hydrogen bonds, while the iodine atom can participate in halogen bonding.
相似化合物的比较
Similar Compounds
- 2-(3,5-Difluoro-4-bromophenyl)-1,3-dioxolane
- 2-(3,5-Difluoro-4-chlorophenyl)-1,3-dioxolane
- 2-(3,5-Difluoro-4-methylphenyl)-1,3-dioxolane
Uniqueness
2-(3,5-Difluoro-4-iodophenyl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and methyl analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.
属性
IUPAC Name |
2-(3,5-difluoro-4-iodophenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2IO2/c10-6-3-5(4-7(11)8(6)12)9-13-1-2-14-9/h3-4,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXKFUCGVNEJCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C(=C2)F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
